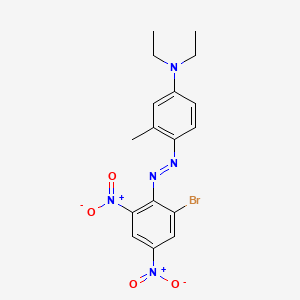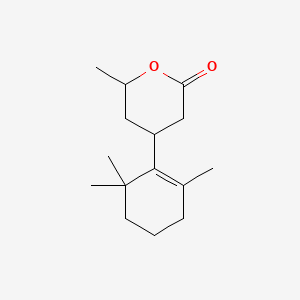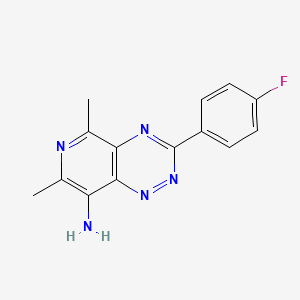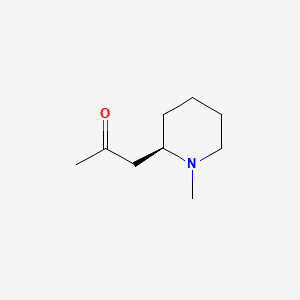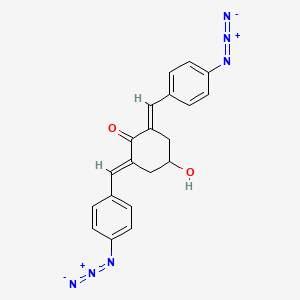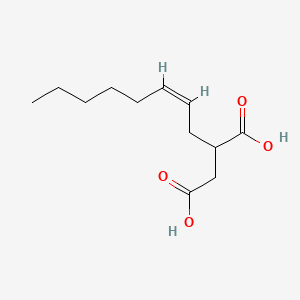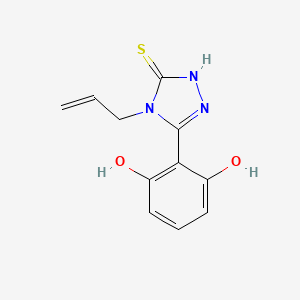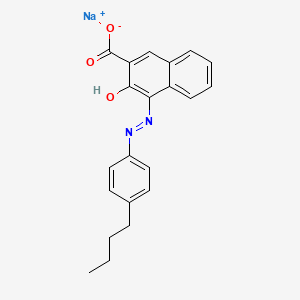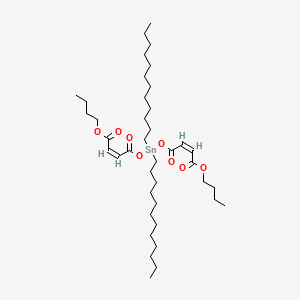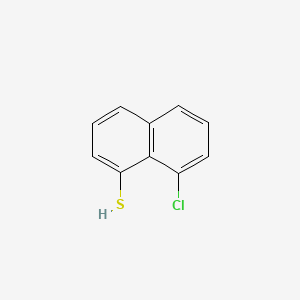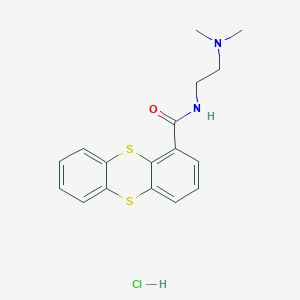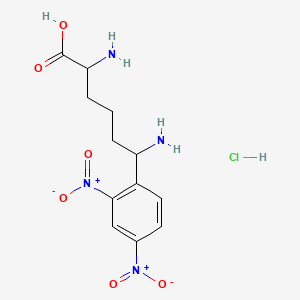![molecular formula C22H24N6S3 B12688161 5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] CAS No. 30843-83-5](/img/structure/B12688161.png)
5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes two triazole rings connected by a thiodipropane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] typically involves the following steps:
Formation of the Triazole Rings: The triazole rings are formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Introduction of the Thiodipropane Linker: The thiodipropane linker is introduced by reacting the triazole rings with 1,3-dibromopropane. This step requires a nucleophilic substitution reaction, where the bromine atoms are replaced by the triazole rings.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions. These reactions are typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings, converting them into dihydrotriazoles or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Phenylazanediyl)bis(ethane-2,1-diyl)bis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): Similar structure but with different linker and substituents.
2,2’-((((Phenylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))diacetate: Contains additional functional groups and different linker.
Uniqueness
The uniqueness of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] lies in its specific combination of triazole rings, thiodipropane linker, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
30843-83-5 |
|---|---|
Molecular Formula |
C22H24N6S3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
4-phenyl-3-[3-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propylsulfanyl]propyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H24N6S3/c29-21-25-23-19(27(21)17-9-3-1-4-10-17)13-7-15-31-16-8-14-20-24-26-22(30)28(20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,25,29)(H,26,30) |
InChI Key |
RFBFWVSTNUOTMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCSCCCC3=NNC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


